2-Deoxokanshone L

Degradation kinetics Forced degradation study Impurity profiling

Quantifying Nardosinone degradation impurities during forced degradation studies requires a well-characterized reference standard. 2-Deoxokanshone L, a sesquiterpenoid degradation product structurally elucidated by NMR and X-ray diffraction, provides the definitive marker for impurity profiling. - Use the >98% (HPLC) pure compound for system suitability testing and relative response factor determination in stability-indicating assays. - Essential for constructing calibration curves to quantify this specific degradation product under thermal, hydrolytic, and oxidative stress per ICH Q1A guidelines. - Enables precise tracking of Nardosinone degradation pathways involving peroxy ring-opening and pinacol rearrangement.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
Cat. No. B12365305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxokanshone L
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(C(C(=O)C=C2O)C(C)(C)O)C
InChIInChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7-9,13,16,18H,5-6H2,1-4H3/t9-,13+,15+/m1/s1
InChIKeyFEQMWKXWFXAHCI-DVJZZOLTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxokanshone L: Analytical Characterization & Degradation Standard


2-Deoxokanshone L is a sesquiterpenoid degradation product of Nardosinone, identified from refluxed products of Nardosinone in boiling water. Its structure has been elucidated via extensive NMR and X-ray diffraction analyses [1]. The compound is commercially available with a purity specification of >98% (HPLC) and is classified as a drug metabolite .

Degradation impurity standard for Nardosinone profiling
Structurally confirmed by NMR & X-ray diffraction
HPLC-verified purity suitable for analytical validation

2-Deoxokanshone L: Non-Substitutability


2-Deoxokanshone L is not a functional equivalent of its parent compound, Nardosinone, nor of other degradation products like 2-Deoxokanshone M. The degradation process fundamentally alters the molecule's pharmacophore, resulting in distinct chemical and biological properties [1]. While Nardosinone exhibits anti-neuroinflammatory and vasodilatory activities, 2-Deoxokanshone L's specific bioactivity profile remains uncharacterized, making it a unique and non-interchangeable research tool for degradation-pathway and impurity-profiling studies [1].

Functional equivalence

May not serve as a direct substitute for Nardosinone due to distinct chemical properties and uncharacterized bioactivity.

Degradation product profile

Differs from the major degradation product 2-Deoxokanshone M; yield and impurity context may not transfer.

Bioactivity characterization

Specific pharmacological activity remains unreported, limiting interchangeability in functional assays.

2-Deoxokanshone L: Quantitative Evidence


Relative Yield in Thermal Degradation

2-Deoxokanshone L was generated as a minor degradation product (1.10% yield) when Nardosinone was refluxed in boiling water for 6 hours, alongside three other degradation products: 2-Deoxokanshone M (64.23%), desoxo-narchinol A (2.17%), and isonardosinone (3.44%) [1]. This quantitative distribution provides a direct comparator for relative stability and formation propensity under thermal stress.

Thermal degradation yield
Head-to-head
1.10% yield (least abundant)
Supports impurity identification and system suitability
58.4-fold lower than 2-Deoxokanshone M; UPLC-PDA at 210 nm
Degradation kinetics Forced degradation study Impurity profiling

Structural Novelty and Identity Confirmation

2-Deoxokanshone L was reported as a previously undescribed compound. Its structure was unambiguously determined using extensive 1D and 2D NMR spectroscopy, X-ray diffraction analysis, and comparison of experimental and calculated electronic circular dichroism (ECD) spectra [1]. This differentiates it from known Nardosinone degradation products like desoxo-narchinol A and isonardosinone.

Structural identity
Reported
Previously undescribed; elucidated by NMR, X-ray, ECD
Validated reference standard identity
Differentiates from known degradation products
Sesquiterpenoid Structure elucidation Natural product chemistry

Analytical Purity Specification

Commercial vendors supply 2-Deoxokanshone L with a guaranteed purity of >98% as determined by HPLC . This level of purity is essential for use as a reference standard in analytical method development and degradation studies, and exceeds typical purity requirements for routine compound screening.

Purity specification
Specification review
>98% (HPLC)
May support analytical method validation
Vendor specification; independent verification recommended
Analytical standard HPLC purity Quality control

Bioactivity Divergence from 2-Deoxokanshone M

In contrast to 2-Deoxokanshone M, which exhibits potent vasodilatory activity without significant anti-neuroinflammatory effects (compared to Nardosinone), the specific bioactivity of 2-Deoxokanshone L has not been reported [1]. This lack of reported bioactivity is a critical differentiator, establishing 2-Deoxokanshone L as a structurally distinct entity with an undefined pharmacological profile.

Bioactivity profile
Class-level
No reported bioactivity vs. Nardosinone and 2-Deoxokanshone M
Not interchangeable in functional assays
Primary utility remains analytical and degradation research
Vasodilatory activity Anti-neuroinflammatory Degradation product

2-Deoxokanshone L: Key Applications


Forced Degradation and Impurity Profiling

Procure 2-Deoxokanshone L as a reference standard for identifying and quantifying this specific degradation impurity during forced degradation studies of Nardosinone or formulations containing Nardostachys jatamansi extracts. Its well-characterized structure and defined formation conditions (reflux in boiling water) make it essential for validating analytical methods per ICH guidelines [1].

HPLC/UPLC Method Development & Validation

Use the >98% pure compound to establish system suitability, determine relative response factors, and create calibration curves for quantifying 2-Deoxokanshone L in complex matrices. This is critical for quality control of Nardosinone-based pharmaceuticals or dietary supplements [1].

Stability-Indicating Assay for Nardosinone

Incorporate 2-Deoxokanshone L into a stability-indicating assay to monitor the degradation of Nardosinone under various stress conditions (thermal, hydrolytic, oxidative). The compound's identification as a specific degradation product enables researchers to track degradation pathways and assess product shelf-life [1].

Mechanistic Studies of Degradation Pathways

Utilize 2-Deoxokanshone L as a key intermediate marker in studies aimed at elucidating the complex degradation mechanism of Nardosinone, which involves peroxy ring-opening, keto-enol tautomerization, and pinacol rearrangement. Its isolation and characterization support investigations into the chemical stability and metabolic fate of Nardosinone [1].

Application
Selection Property
Validation Focus
Forced degradation and impurity profiling
Characterized degradation product
System suitability and impurity quantification
HPLC/UPLC method development
High-purity reference standard
Calibration and relative response factor
Stability-indicating assay
Specific degradation marker
Degradation pathway monitoring
Degradation mechanism studies
Sesquiterpenoid degradation intermediate
Chemical stability and transformation research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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